2,3-Dihydrospiro[indene-1,3'-pyrrolidine]
Overview
Description
2,3-Dihydrospiro[indene-1,3’-pyrrolidine] is a chemical compound with the molecular formula C12H15N and a molecular weight of 173.26 g/mol . It is characterized by a spiro structure, where an indene and a pyrrolidine ring are connected through a single carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydrospiro[indene-1,3’-pyrrolidine] typically involves the reaction of indene derivatives with pyrrolidine under specific conditions. One common method includes the cyclization of indene with pyrrolidine in the presence of a catalyst, such as a Lewis acid, to form the spiro compound . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity .
Industrial Production Methods
While detailed industrial production methods for 2,3-Dihydrospiro[indene-1,3’-pyrrolidine] are not widely documented, it is likely that large-scale synthesis follows similar principles as laboratory methods, with optimizations for scalability, cost-efficiency, and safety. Industrial processes may involve continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydrospiro[indene-1,3’-pyrrolidine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The spiro structure allows for substitution reactions at specific positions on the indene or pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions . Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, solvents, and catalysts to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated spiro compounds. Substitution reactions can introduce various functional groups onto the indene or pyrrolidine rings .
Scientific Research Applications
2,3-Dihydrospiro[indene-1,3’-pyrrolidine] has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,3-Dihydrospiro[indene-1,3’-pyrrolidine] involves its interaction with specific molecular targets and pathways. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity . Detailed studies are required to elucidate the exact molecular targets and pathways involved, but its structural features suggest it could influence various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,3-Dihydrospiro[indene-1,3’-pyrrolidine] include other spirocyclic compounds, such as:
- 2,3-Dihydrospiro[indene-1,3’-pyrrolidine]-1’-carboxamide
- 2,3-Dihydrospiro[indene-1,3’-pyrrolidine] hydrochloride
Uniqueness
What sets 2,3-Dihydrospiro[indene-1,3’-pyrrolidine] apart from these similar compounds is its specific structural configuration and the resulting chemical properties.
Properties
IUPAC Name |
spiro[1,2-dihydroindene-3,3'-pyrrolidine] | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-2-4-11-10(3-1)5-6-12(11)7-8-13-9-12/h1-4,13H,5-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQRKFSWQNBCSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2)C3=CC=CC=C31 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40513467 | |
Record name | 2,3-Dihydrospiro[indene-1,3'-pyrrolidine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40513467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16976-98-0 | |
Record name | 2,3-Dihydrospiro[indene-1,3'-pyrrolidine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40513467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydrospiro[indene-1,3'-pyrrolidine] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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